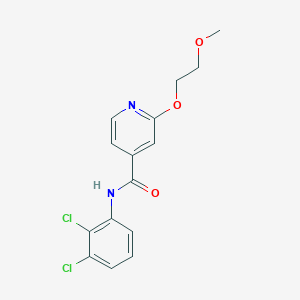

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) channel. It was first discovered by scientists at Abbott Laboratories and has since been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Metal Complexes

Isonicotinamide derivatives have been utilized extensively as supramolecular reagents. A study by Aakeröy et al. (2003) demonstrated the use of isonicotinamide in the synthesis of Cu(II) complexes, highlighting its efficiency in forming infinite 1-D chains in various inorganic–organic hybrid materials. This application underscores the potential of such compounds in directed assembly processes, which are fundamental in materials science for creating structured and functional materials (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Organic Synthesis and Ligand Efficiency

Further research into isonicotinamide derivatives focuses on their role as ligands. Fedorov et al. (2001) explored the synthesis of previously unknown N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, aiming at potential antitumor applications. This study not only provides insights into the synthetic versatility of isonicotinamide derivatives but also opens up avenues for their application in medicinal chemistry, particularly in the development of new antitumor agents (Fedorov, Golovina, Fadeev, Strukov, Kedrov, Shilov, Boiko, & Atovmyan, 2001).

Materials Science and Molecular Imprinting

The creation and application of molecularly imprinted polymers (MIPs) represent another significant area of research for isonicotinamide derivatives. Anirudhan and Anju (2019) developed a novel photocatalyst based on TiO2 nanotubes and silylated graphene oxide for the selective adsorption and subsequent photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, showcasing the utility of these compounds in environmental remediation and the development of selective adsorbents (Anirudhan & Anju, 2019).

Propiedades

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-21-7-8-22-13-9-10(5-6-18-13)15(20)19-12-4-2-3-11(16)14(12)17/h2-6,9H,7-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHQAWKAMOGCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine](/img/structure/B2833351.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2833362.png)